
thiophen-3(2H)-one
説明
Thiophen-3(2H)-one, also known as 3-hydroxythiophene, is a type of thiophene . Thiophenes are sulfur-containing, five-membered heterocyclic compounds .
Synthesis Analysis
There are several methods for the synthesis of thiophen-3(2H)-one. One efficient method involves the use of β-oxodithioesters. In this process, β-oxodithioesters react directly with oxalyl chloride, producing 4-aroyl-5-(methylthio)thiophene-2,3-diones in 96–98% yields . Another method reported involves a simple and flexible synthetic route to simple 3-hydroxythiophenes .科学的研究の応用
1. Synthesis of Polyfunctionalized Thiophene-2,3-diones and Thiophen-3(2H)-ones Efficient methods for the preparation of polyfunctionalized thiophene-2,3-diones and thiophen-3(2H)-ones using β-oxodithioesters have been described . In this study, β-oxodithioesters were found to react directly with oxalyl chloride producing 4-aroyl-5-(methylthio)thiophene-2,3-diones in 96–98% yields .
Organic Chemical Synthesis Intermediate
Thiophen-3(2H)-one derivatives, such as Benzo[b]thiophene-3-carboxylic acid, are used as organic chemical synthesis intermediates . These intermediates can be used in the synthesis of a wide range of organic compounds .
Organic Electronics
Thiophene and its derivatives, including thiophen-3(2H)-one, have emerged as remarkable entities in organic electronics . This is due to their high resonance energy, more electrophilic reactivity than benzene, and high π-conjugation .
特性
IUPAC Name |
thiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBWLFNYOWWARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
thiophen-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of thiophen-3(2H)-one?
A1: Thiophen-3(2H)-one has a molecular formula of C4H4OS and a molecular weight of 96.13 g/mol.
Q2: Does thiophen-3(2H)-one exist in equilibrium with another tautomer?
A2: Yes, thiophen-3(2H)-one exists in solvent-dependent equilibrium with its enol tautomer, 3-hydroxythiophene. The ratio of these tautomers is influenced by substituents on the thiophene ring. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize thiophen-3(2H)-one and its derivatives?
A4: NMR spectroscopy (both 1H and 13C) and mass spectrometry are frequently employed for the characterization of thiophen-3(2H)-ones and their precursors. [, ] Additionally, EPR spectroscopy has been used to study the radicals formed during the oxidation of these compounds. []
Q4: What are some efficient methods for synthesizing thiophen-3(2H)-ones?
A4: Several synthetic routes to thiophen-3(2H)-ones have been explored. These include:
- Flash Vacuum Pyrolysis (FVP): FVP of alkylsulfanylmethylene Meldrum's acid derivatives provides a versatile route to various 2-substituted, 2,2-disubstituted, and 5-substituted thiophen-3(2H)-ones. []
- β-Oxodithioesters: Reaction of β-oxodithioesters with chloroacetic anhydride in the presence of a base catalyst like DMAP yields 4-aroyl-5-(methylthio)thiophen-3(2H)-ones. []
- Cyclization Reactions: 2-Diazo-2′-thiocyanatoacetophenone undergoes base-induced cyclization to yield 2-(cyanohydrazono)benzo[b]thiophen-3(2H)-one. []
Q5: What are some interesting reactions of the enolates derived from thiophen-3(2H)-ones?
A8: Enolates, generated by treating thiophen-3(2H)-ones with a base, exhibit high regioselectivity and can be efficiently O-alkylated and O-acylated. []
Q6: How do thiophen-3(2H)-ones behave in oxidation reactions?
A6: Oxidation of thiophen-3(2H)-ones can occur at different sites depending on the reagents and conditions:
- Sulfur Oxidation: Electrophilic reagents, such as hydrogen peroxide or sodium hypochlorite, can selectively oxidize the sulfur atom to yield sulfoxide (thiophen-3(2H)-one 1-oxide) or sulfone (thiophen-3(2H)-one 1,1-dioxide) derivatives. [, ]
- Olefinic Bond Oxidation: Nucleophilic oxidants, like alkaline hydrogen peroxide or sodium hypochlorite under specific conditions, can target the olefinic bond in 2-arylmethylene derivatives, leading to spiroepoxide formation. []
Q7: Can thiophen-3(2H)-ones be used as building blocks for more complex structures?
A7: Absolutely. Thiophen-3(2H)-ones and their derivatives have been employed as versatile building blocks for synthesizing various heterocyclic systems, including:
- 1,2-Benzisothiazoles: S-Amination of benzo[b]thiophen-3(2H)-ones, followed by base treatment, provides a route to 3-substituted 1,2-benzisothiazoles. [, ]
- Tetrahydro-1,2-benzothiazepin-5-ones: Similar to the above, specific benzo[b]thiophen-3(2H)-ones, upon S-amination and base treatment, can yield tetrahydro-1,2-benzothiazepin-5-ones. []
- Thiopyrano[1]benzothiophens: Reaction of benzo[b]thiophen-3(2H)-one 1,1-dioxide with tetraphosphorus decasulfide in the presence of acetonitrile and sodium hydrogen carbonate leads to the formation of thiopyrano[1]benzothiophen derivatives. []
- Diazocines: Benzo[b]thiophen-3(2H)-one 1,1-dioxide can react with hexamethylenetetramine in acidic conditions to form methylene-bridged polycyclic diazocines, which can further rearrange into spirocyclic compounds. []
Q8: What are some potential applications of thiophen-3(2H)-one derivatives?
A8: While research on the biological activity of thiophen-3(2H)-ones is ongoing, their diverse reactivity and synthetic utility make them promising candidates for various applications, including:
- Pharmaceuticals: The core structure of thiophen-3(2H)-one and its derivatives can be found in compounds with reported biological activity. [] Further exploration of their structure-activity relationships (SAR) could lead to the development of new therapeutics.
- Organic Semiconductors: The electron-accepting properties of benzo[b]thiophen-3(2H)-one 1,1-dioxide make it an attractive building block for constructing D-π-A type molecules with potential applications in organic electronics, such as organic solar cells. [, ]
- Molecular Switches: The photochromic properties of hemithioindigo derivatives, incorporating the benzo[b]thiophen-3(2H)-one core, have been utilized in the development of molecular switches capable of recognizing and binding specific molecules like porphyrins. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





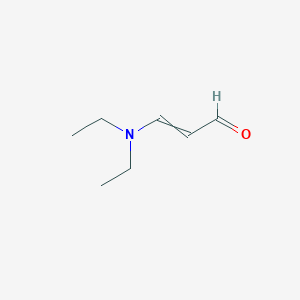
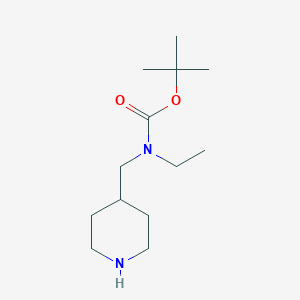

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
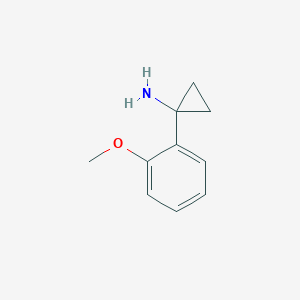

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
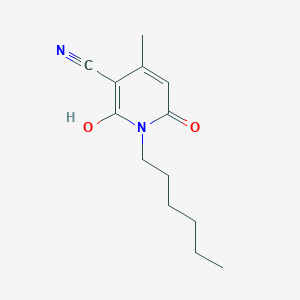

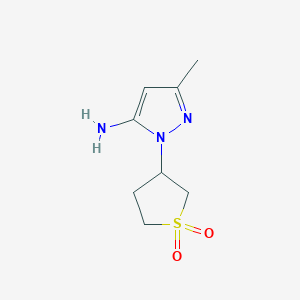
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)